1H-Isoindole-1,3(2H)-dione, 4-chloro-2-ethyl-
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Overview
Description
4-Chloro-2-ethylisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with a chlorine atom at the 4th position and an ethyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethylisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of 4-chloroaniline with maleic anhydride under reflux conditions in a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is then subjected to cyclization to form the desired isoindoline-1,3-dione scaffold .
Industrial Production Methods: Industrial production of 4-Chloro-2-ethylisoindoline-1,3-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-ethylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoindoline-1,3-dione derivatives.
Scientific Research Applications
4-Chloro-2-ethylisoindoline-1,3-dione has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to modulate biological targets.
Industry: Utilized in the production of dyes, pigments, and polymer additives
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethylisoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can modulate enzyme activity or receptor binding, leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert therapeutic effects .
Comparison with Similar Compounds
Phthalimide: A structurally related compound with similar reactivity and applications.
N-ethylphthalimide: Another derivative with an ethyl group at the nitrogen atom.
4-Chlorophthalimide: Similar structure but lacks the ethyl group at the 2nd position.
Uniqueness: 4-Chloro-2-ethylisoindoline-1,3-dione is unique due to the presence of both chlorine and ethyl substituents, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Biological Activity
1H-Isoindole-1,3(2H)-dione, 4-chloro-2-ethyl- is a synthetic compound belonging to the isoindole family, characterized by its bicyclic structure and specific substituents that influence its biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in neurodegenerative diseases and as an anti-inflammatory agent.
- Molecular Formula : C10H8ClN1O2
- Molar Mass : 215.63 g/mol
- Density : 1.378 g/cm³
- Melting Point : 76 °C
- Boiling Point : 325.8 °C
Anti-inflammatory Effects
Research has demonstrated that derivatives of isoindoline-1,3-dione exhibit significant anti-inflammatory properties. These compounds can modulate various pro-inflammatory factors, including:
- Induced Nitric Oxide Synthase (iNOS)
- Cyclooxygenase 2 (COX-2)
- Tumor Necrosis Factor (TNF-α)
- Interleukins (IL-1 and IL-6)
Conversely, they enhance the expression of anti-inflammatory factors such as Arginase-1 and IL-10, indicating a complex mechanism of action that could be harnessed for therapeutic purposes in inflammatory diseases .
Neuroprotective Activity
The compound has shown promise as a potential treatment for neurodegenerative diseases such as Alzheimer's. In vitro studies have indicated that isoindole derivatives can inhibit key enzymes involved in neurodegeneration:
- Acetylcholinesterase (AChE) : Critical for neurotransmitter regulation.
- Butyrylcholinesterase (BuChE) : Associated with cholinergic dysfunction in Alzheimer's.
The best-performing derivatives exhibited IC50 values as low as 1.12 μM against AChE, highlighting their potency .
Enzyme Inhibition
The biological activity of 1H-Isoindole derivatives is largely attributed to their ability to inhibit cholinesterases. The molecular docking studies reveal that these compounds bind effectively to the active sites of AChE and BuChE, disrupting their function and potentially reversing cognitive decline associated with Alzheimer's disease .
Anti-Alzheimer's Potential
Recent studies have focused on the design and synthesis of new isoindole derivatives aimed at enhancing their efficacy against Alzheimer's pathology. These studies employed molecular dynamics simulations to predict binding affinities and optimize structural features conducive to biological activity .
Comparative Analysis with Related Compounds
Compound Name | Unique Features | Biological Activity |
---|---|---|
1H-Isoindole-1,3(2H)-dione | Base structure without substituents | Moderate activity |
4-Bromo-1H-Isoindole | Bromine substitution increases reactivity | Enhanced anti-inflammatory effects |
N-(4-Chlorophenyl)isoindoline | Aromatic substitution enhances biological activity | Stronger enzyme inhibition |
5-Methylisoindoline | Methyl group alters solubility and activity | Variable activity depending on substitution |
The unique combination of chlorine and ethyl groups in 4-chloro-2-ethyl isoindole contributes to its distinct reactivity and biological interactions compared to other derivatives .
Study on Anti-Alzheimer's Activity
In a study involving nine new derivatives of isoindoline, researchers found that specific substitutions significantly enhanced the compounds' inhibitory effects on AChE and BuChE. The most effective derivative showed an IC50 value indicating high potency against AChE, suggesting its potential as a lead compound for further development in Alzheimer's therapy .
In Vivo Studies
While in vitro results are promising, further in vivo studies are necessary to evaluate the safety and efficacy of these compounds in living organisms. Initial animal models have shown favorable outcomes, but comprehensive studies are required to establish clinical relevance.
Properties
CAS No. |
143740-47-0 |
---|---|
Molecular Formula |
C10H8ClNO2 |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
4-chloro-2-ethylisoindole-1,3-dione |
InChI |
InChI=1S/C10H8ClNO2/c1-2-12-9(13)6-4-3-5-7(11)8(6)10(12)14/h3-5H,2H2,1H3 |
InChI Key |
MFLRHFKQYLYSFO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)C(=CC=C2)Cl |
Origin of Product |
United States |
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